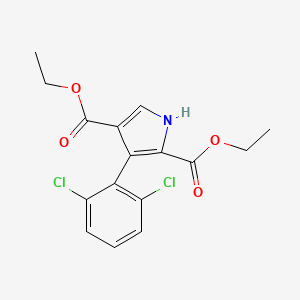
Borinic acid, diethynyl-, 8-quinolinyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Borinic acid, diethynyl-, 8-quinolinyl ester is a unique organoboron compound characterized by its distinctive structure, which includes a borinic acid core bonded to diethynyl and 8-quinolinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of borinic acid, diethynyl-, 8-quinolinyl ester typically involves the reaction of borinic acid derivatives with 8-quinolinol and diethynyl reagents. One common method includes the use of boronic acids or boronic esters as starting materials, which undergo a series of reactions to form the desired ester. The reaction conditions often involve the use of catalysts, such as palladium or platinum, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Borinic acid, diethynyl-, 8-quinolinyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronic esters.
Reduction: Reduction reactions can convert the ester into its corresponding borinic acid derivative.
Substitution: The ester can participate in substitution reactions, where the diethynyl or quinolinyl groups are replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include boronic acids, boronic esters, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Borinic acid, diethynyl-, 8-quinolinyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of borinic acid, diethynyl-, 8-quinolinyl ester involves its interaction with various molecular targets and pathways. In biological systems, it can act as a ligand, binding to specific proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to borinic acid, diethynyl-, 8-quinolinyl ester include other borinic acid derivatives, such as:
- Borinic acid, diphenyl-, 8-quinolinyl ester
- Borinic acid, dimethyl-, 8-quinolinyl ester
- Borinic acid, diethyl-, 8-quinolinyl ester
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of diethynyl and quinolinyl groups, which confer specific reactivity and properties. This makes it particularly valuable in applications requiring precise control over chemical reactivity and molecular interactions .
Properties
CAS No. |
873101-91-8 |
|---|---|
Molecular Formula |
C13H8BNO |
Molecular Weight |
205.02 g/mol |
IUPAC Name |
diethynyl(quinolin-8-yloxy)borane |
InChI |
InChI=1S/C13H8BNO/c1-3-14(4-2)16-12-9-5-7-11-8-6-10-15-13(11)12/h1-2,5-10H |
InChI Key |
PZKCPVBGYUZTQK-UHFFFAOYSA-N |
Canonical SMILES |
B(C#C)(C#C)OC1=CC=CC2=C1N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-Methyl-3-(trifluoromethyl)pent-3-en-1-yl]benzene](/img/structure/B12598425.png)
![Cyclopropanamine, 1-[4-(1-methylethyl)phenyl]-](/img/structure/B12598429.png)
![[4-(Dimethoxymethyl)pyridine-2,6-diyl]dimethanol](/img/structure/B12598441.png)
![(2S,3S)-1-(Benzenesulfonyl)-2-[(propan-2-yl)sulfanyl]hexan-3-ol](/img/structure/B12598443.png)
![4-[Bis(9-phenyl-9H-carbazol-3-YL)amino]benzonitrile](/img/structure/B12598444.png)
![1-[2,5-Dimethoxy-4-(1-phenylprop-2-en-1-yl)phenyl]-2-methylpropan-2-yl carbonate](/img/structure/B12598452.png)

![2-[(1E)-3-(Azetidin-1-yl)triaz-1-en-1-yl]benzamide](/img/structure/B12598474.png)

![2-[(Benzenesulfonyl)methyl]hex-2-enenitrile](/img/structure/B12598478.png)
![N-[(1S)-1-(Anthracen-9-yl)ethyl]-4-chloro-3,5-dinitrobenzamide](/img/structure/B12598488.png)
![Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)(4-hydroxyphenyl)-, oxime](/img/structure/B12598494.png)
![2-[1-(Ethylsulfanyl)ethyl]-1,4-dimethylbenzene](/img/structure/B12598497.png)

